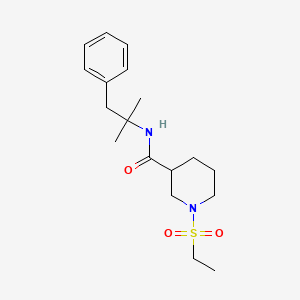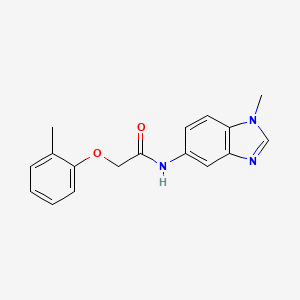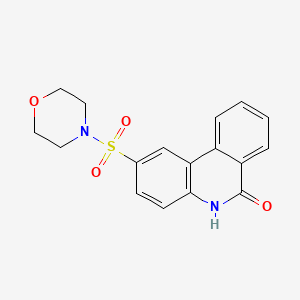
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as DPS-4, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide exerts its effects by binding to the μ-opioid receptor, which is involved in pain modulation and the regulation of mood. By binding to this receptor, this compound can reduce pain and inflammation, as well as induce feelings of euphoria. Additionally, this compound has been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as induce feelings of euphoria. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have a high affinity for the μ-opioid receptor, which makes it a useful tool for studying the effects of opioid receptor activation. However, this compound also has limitations in lab experiments. It has been shown to have a short half-life, which means that it may not be suitable for long-term studies. Additionally, this compound has not been extensively studied in vivo, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for research on N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. This may involve studying the effects of this compound in vivo, as well as investigating its potential use in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent.
Synthesis Methods
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 1-(ethylsulfonyl)piperidine-3-carboxylic acid with 1,1-dimethyl-2-phenylethylamine. The resulting compound is then treated with thionyl chloride to obtain the final product, this compound.
Scientific Research Applications
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-1-phenylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-12-8-11-16(14-20)17(21)19-18(2,3)13-15-9-6-5-7-10-15/h5-7,9-10,16H,4,8,11-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDFEQTUKQUKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)

![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-phenyl-2-pyrimidinamine](/img/structure/B5420914.png)
![{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5420915.png)
![3-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5420922.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)



![4-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5420971.png)
